6-Chloro-4-isopropylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
6-chloro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-5-6-14-12-4-3-9(13)7-11(10)12/h3-8H,1-2H3 |
InChI Key |
KYZILHMLZDFZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NC=C1)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For 6-Chloro-4-isopropylquinoline, the ¹H NMR spectrum exhibits characteristic signals that correspond to the protons of the quinoline (B57606) core and the isopropyl substituent.
Key signals in the ¹H NMR spectrum of a related compound, 6-isopropylquinoline (B87316), include aromatic protons observed in the range of δ 7.5–8.9 ppm and the isopropyl methyl groups appearing as a doublet between δ 1.2–1.4 ppm. For 6-chloroquinoline (B1265530), the proton chemical shifts are also well-documented. chemicalbook.com The introduction of a chloro group at the 6-position and an isopropyl group at the 4-position in this compound would lead to predictable shifts in the proton signals due to their electronic and steric influences.
A study on 6-isopropylquinoline provides the following ¹H NMR data in CDCl₃: δ 8.85 (dd, J = 4.2, 1.7 Hz, 1H), 8.10 (dddd, J = 8.3, 1.7, 0.9, 0.4 Hz, 1H), 8.04 (dt, J = 8.6, 0.8 Hz, 1H), 7.65 – 7.59 (m, 2H), 7.36 (dd, J = 8.2, 4.2 Hz, 1H), 3.10 (hept, J = 6.9 Hz, 1H), 1.34 (dd, J = 6.9, 0.5 Hz, 6H). umich.edu
Table 1: Representative ¹H NMR Data for Related Quinoline Compounds
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
|---|---|---|
| 6-isopropylquinoline umich.edu | CDCl₃ | 8.85 (dd, J=4.2, 1.7), 8.10 (m), 8.04 (dt, J=8.6, 0.8), 7.62 (m), 7.36 (dd, J=8.2, 4.2), 3.10 (hept, J=6.9), 1.34 (dd, J=6.9, 0.5) |
This table is interactive. Click on the headers to sort.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
For the parent compound, 6-isopropylquinoline, the ¹³C NMR spectrum has been reported. chemicalbook.com The chemical shifts of the carbon atoms in the quinoline ring and the isopropyl group are diagnostic. The presence of the chlorine atom at C-6 and the isopropyl group at C-4 in the target molecule will significantly influence the chemical shifts of the surrounding carbon atoms.
A supporting information document for a study on quinoline synthesis provides ¹³C NMR data for 6-isopropylquinoline, which can serve as a reference. umich.edu
Table 2: Representative ¹³C NMR Data for 6-isopropylquinoline
| Compound | Solvent | Chemical Shifts (δ ppm) |
|---|
This table is interactive. Click on the headers to sort.
To unambiguously assign the proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. magritek.com An HSQC spectrum of this compound would show cross-peaks connecting the signals of each proton to the signal of the carbon it is bonded to, greatly simplifying the assignment process. magritek.com Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the signals. magritek.com
Distortionless Enhancement by Polarization Transfer (DEPT-135) : This experiment provides information about the number of hydrogen atoms attached to each carbon. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons) are not observed. This technique is invaluable for differentiating between the various types of carbon atoms in this compound.
A study on the synthesis of 2-substituted quinolines utilized both ¹H and ¹³C NMR for characterization, and the supporting information provides numerous examples of spectral data for related compounds. doi.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound, HRMS would be used to confirm the molecular formula, C₁₂H₁₂ClN. The calculated exact mass would be compared to the experimentally measured mass to verify the compound's identity with a high degree of confidence.
Several research articles report the use of HRMS for the characterization of various quinoline derivatives, often using electrospray ionization (ESI) as the ion source. rsc.orgrsc.orgrsc.org
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. google.com In the context of this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺, allowing for the determination of the molecular weight. rsc.orgnih.gov The technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
The use of ESI-MS is a standard practice in the characterization of newly synthesized organic compounds, including various quinoline derivatives as documented in numerous studies. rsc.orgrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-isopropylquinoline |
This table is interactive. Click on the headers to sort.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. ikm.org.my The method is based on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". ikm.org.my
For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the quinoline core, the isopropyl group, and the chloro substituent. The analysis involves identifying absorption bands corresponding to specific bond vibrations.
Expected IR Absorption Bands for this compound:
Aromatic C-H Stretching: Vibrations of the C-H bonds on the quinoline ring are expected to appear in the region of 3100-3000 cm⁻¹. arabjchem.org
Aliphatic C-H Stretching: The C-H bonds of the isopropyl group will show characteristic stretching absorptions in the 3000–2850 cm⁻¹ range.
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region. arabjchem.org
C-H Bending: Bending vibrations for the isopropyl group (gem-dimethyl) are expected around 1385-1365 cm⁻¹, while aromatic C-H out-of-plane ("oop") bending can provide information about the substitution pattern in the 900-675 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond stretch is anticipated to show a strong absorption in the wide 850–550 cm⁻¹ region, a characteristic indicator of a halogenated aromatic compound. arabjchem.org
The following table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Quinoline) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Isopropyl) | Stretching | 3000 - 2850 |
| C=C and C=N (Quinoline Ring) | Stretching | 1600 - 1400 |
| Aliphatic C-H (Isopropyl) | Bending | 1385 - 1365 |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |
| C-Cl (Aryl Halide) | Stretching | 850 - 550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. The quinoline ring system in this compound is an extensive chromophore. When the molecule absorbs UV light, electrons are promoted from a ground electronic state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's electronic structure. researchgate.netresearchgate.net
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline scaffold. The position and intensity of these bands can be influenced by substituents and the solvent used for analysis. mdpi.com For quinoline derivatives, absorption typically occurs in the range of 200-400 nm. researchgate.netresearchgate.net The presence of the chloro and isopropyl groups can cause subtle shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent quinoline molecule.
The following table illustrates typical UV absorption data that would be expected for a substituted quinoline like this compound, based on general knowledge of similar compounds.
| Chromophore System | Electronic Transition | Expected λmax Range (nm) | Solvent Effects |
| Substituted Quinoline | π → π | 220 - 250 | Minimal shift with solvent polarity. |
| Substituted Quinoline | π → π | 270 - 330 | Can exhibit shifts depending on the interaction between solvent and molecule. |
Chromatographic Methods for Isolation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for the isolation of synthesized compounds from reaction byproducts and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netmdpi.comresearchgate.net
In the analysis of this compound, a C18 column (a nonpolar stationary phase) would typically be used. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netnih.gov The components of the mixture are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. A Diode-Array Detector (DAD) or UV detector set at a specific wavelength (e.g., 254 nm) is often used for detection. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. nih.gov
A hypothetical HPLC method for the purity assessment of this compound is outlined below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Result | A single major peak indicating high purity. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. nih.gov In GC, the sample is vaporized and separated as it travels through a capillary column, with separation based on boiling point and affinity for the stationary phase. madison-proceedings.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the fragments, which provides definitive structural information.
For this compound, GC-MS analysis would confirm its molecular weight and provide a characteristic fragmentation pattern. diva-portal.org The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Common fragmentation pathways for such a molecule could include the loss of a methyl group (-15 amu) or the entire isopropyl group (-43 amu) from the parent ion, as well as the loss of the chlorine atom (-35 or -37 amu).
A typical GC-MS analytical setup for this compound is described in the table below.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Expected MS Fragments | Molecular Ion [M]⁺, [M-CH₃]⁺, [M-C₃H₇]⁺, [M-Cl]⁺ |
Column chromatography is a fundamental purification technique used to isolate a desired compound from a mixture on a preparative scale. The mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel, and a solvent (the eluent or mobile phase) is passed through the column. chemicalbook.com Separation occurs as components of the mixture move down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent.
For the purification of this compound, silica gel would be the standard stationary phase. tubitak.gov.trrsc.org A nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be used, with the polarity gradually increased to elute the compound of interest. google.comnih.gov The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
A general procedure for the column chromatographic purification is detailed below.
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 60-120 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5) |
| Loading Method | The crude product is dissolved in a minimal amount of solvent and applied to the column. |
| Fraction Collection | Eluted fractions are collected and analyzed by TLC to identify those containing the pure product. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a crystalline solid at the atomic level. It works by diffracting a beam of X-rays off the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of atoms, bond lengths, and bond angles can be determined. scholaris.ca
For this compound, which is achiral, X-ray crystallography would be used to determine its absolute structure and analyze its solid-state packing. Obtaining a single crystal of suitable quality is a prerequisite for this analysis. The data obtained would unambiguously confirm the connectivity of the atoms and provide precise measurements of the quinoline ring's planarity and the orientation of the isopropyl and chloro substituents. scholaris.ca While specific crystallographic data for this compound is not widely published, analysis of related chloroquinoline structures reveals how intermolecular interactions, such as π-π stacking, can influence the crystal packing. researchgate.net
Should a suitable crystal of this compound be grown and analyzed, the resulting data would be presented as follows.
| Crystallographic Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (lengths of the cell edges in Å) and α, β, γ (angles between edges) |
| Bond Lengths & Angles | Precise measurements for all bonds and angles within the molecule. |
| Intermolecular Interactions | Details on how molecules pack together in the crystal lattice (e.g., π-stacking). |
Pre Clinical Biological Evaluation of 6 Chloro 4 Isopropylquinoline Analogues
Investigation of Antimicrobial Activity
No specific studies detailing the investigation of the antimicrobial activity of 6-Chloro-4-isopropylquinoline were identified.
No data is available on the antibacterial efficacy of this compound against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
There are no published Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains.
Assessment of Antimalarial Potential
Specific assessments of the antimalarial potential of this compound are not available in the reviewed scientific literature.
No studies were found that reported the in vitro antiparasitic activity of this compound against any Plasmodium species.
There is no available research on the ability of this compound to interfere with heme detoxification processes in malarial parasites.
No data exists regarding the inhibitory activity of this compound against the enzyme Dihydrofolate Reductase (DHFR).
Exploration of Antiviral Activities
Quinoline (B57606) derivatives have been a significant area of research in the development of new antiviral agents due to their broad spectrum of activity. nih.gov Analogues of this compound have been synthesized and evaluated against several viral pathogens.
Enterovirus D68 (EV-D68) is a pathogen that can cause moderate to severe respiratory illness and has been associated with neurological diseases like acute flaccid myelitis. nih.govnih.gov In the search for effective treatments, quinoline analogues have been identified as potent inhibitors of EV-D68.
Structure-activity relationship (SAR) studies have been conducted to improve the antiviral potency of known EV-D68 inhibitors. nyu.edu In one such study, sixty quinoline analogues were synthesized and tested against the EV-D68 (US/KY/14-18953) strain. nih.gov Three compounds, 10a , 12a , and 12c , emerged as highly potent, with 50% effective concentration (EC₅₀) values in the submicromolar range and a selectivity index (SI) of over 180. nih.gov These compounds demonstrated broad-spectrum activity against five different strains of EV-D68 and were also effective in neuronal cells, indicating their potential for treating both respiratory and neurological infections. nih.govnyu.edu Mechanistic studies suggest these compounds inhibit viral RNA and protein synthesis. nih.gov
Another study identified compound 19 , a quinoline analogue, which exhibited potent antiviral activity with EC₅₀ values ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.govmdpi.com The mechanism of action for this class of compounds is believed to involve interaction with the viral protein VP1. nih.govmdpi.com The inclusion of a 1,2,4-oxadiazole (B8745197) substituent on the quinoline scaffold was found to be crucial for binding to the hydrophobic pocket of VP1 and enhancing antiviral activity. nih.gov
| Compound | Target Virus Strain(s) | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 10a | EV-D68 (US/KY/14-18953) & others | < 1 | > 180 | nih.gov |
| 12a | EV-D68 (US/KY/14-18953) & others | < 1 | > 180 | nih.gov |
| 12c | EV-D68 (US/KY/14-18953) & others | < 1 | > 180 | nih.gov |
| 19 (a quinoline analogue) | Various EV-D68 strains | 0.05 - 0.10 | Not Specified | nih.govmdpi.com |
| 6-chloro-N-[2-(dimethylamino)ethyl]-2-phenylquinoline-4-carboxamide (15a) | EV-D68 | Not Specified | Not Specified | nih.gov |
Research into novel anti-HBV agents has included the evaluation of 4-aryl-6-chloro-quinoline derivatives. nih.gov A series of these compounds were synthesized and tested for their ability to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA in HepG 2.2.15 cells. nih.gov
Most of the synthesized compounds showed moderate inhibitory effects on HBsAg and HBeAg secretion. nih.gov However, several compounds demonstrated significant inhibition of HBV DNA replication. nih.gov Specifically, nine compounds (3, 5, 6, 7, 10, 14, 17, 20, 24 ) displayed 50% inhibitory concentration (IC₅₀) values between 4.4 and 9.8 μM, which is comparable to the positive control, tenofovir. nih.gov Other studies on different quinolone compounds, such as Pipemidic Acid, Norfloxacin, Ciprofloxacin, and Ofloxacin, also showed inhibition of HBsAg and HBeAg secretion. virosin.org
| Compound | Activity Assessed | IC₅₀ (µM) | Reference |
| 4-aryl-6-chloro-quinoline derivative 3 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 5 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 6 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 7 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 10 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 14 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 17 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 20 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
| 4-aryl-6-chloro-quinoline derivative 24 | HBV DNA Replication | 4.4 - 9.8 | nih.gov |
Hepatitis C virus (HCV) infection is a primary cause of chronic liver disease. nih.gov In the effort to develop effective agents against HCV replication, a series of anilinoquinoline derivatives have been synthesized and evaluated. nih.gov
Using a cell-based HCV replicon system, the compound 2-(3'-nitroanilino)quinoline (18) was identified as having anti-HCV activity, with an EC₅₀ value of 7 μM and a selectivity index of 10. nih.gov Further investigation revealed that this compound also possessed an inhibitory effect on the HCV NS3/4A protease activity, a crucial enzyme for viral replication. nih.gov This suggests that anilinoquinoline derivatives could serve as a lead for new anti-HCV inhibitors. nih.gov
| Compound | Activity Assessed | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-(3'-nitroanilino)quinoline (18) | Anti-HCV Replication | 7 | 10 | nih.gov |
The reverse transcriptase (RT) enzyme is a critical target for antiretroviral therapy against HIV-1. researchgate.net Quinoline derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme. bohrium.comnih.govnih.gov
A series of quinoline derivatives were designed and synthesized, showing potential as NNRTIs by interacting with the allosteric site of the HIV-RT protein. bohrium.comnih.gov Molecular docking studies revealed that these compounds could form hydrogen bonds with key amino acid residues like Lys101, Lys103, and Tyr188. bohrium.comnih.gov One particular compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (B153586) (compound 6) , demonstrated notable anti-HIV activity against both HIV-1 (SI = 2.65) and HIV-2 (SI = 2.32). nih.gov
Another study focused on the ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid (compound A) , which was found to inhibit HIV-1 RT. researchgate.net Kinetic studies showed that this compound was 10-fold more potent than its aglycan analog. researchgate.net Furthermore, rationally designed non-diketo acid quinolinone derivatives have been synthesized and tested, with compounds 4o and 5o being the most active against the RNase H function of RT, showing IC₅₀ values of approximately 1.5 μM. unica.it
| Compound | Target/Activity | Key Findings | Reference |
| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (6) | HIV-1 and HIV-2 | Prudent anti-HIV activity; SI = 2.65 (HIV-1), SI = 2.32 (HIV-2) | nih.gov |
| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid (A) | HIV-1 Reverse Transcriptase | Inhibits RT activity; 10-fold more potent than its aglycan analog | researchgate.net |
| Quinolinone non-diketo acid derivative 4o | HIV-1 RNase H function of RT | IC₅₀ ≈ 1.5 µM | unica.it |
| Quinolinone non-diketo acid derivative 5o | HIV-1 RNase H function of RT | IC₅₀ ≈ 1.5 µM | unica.it |
Evaluation of Antitubercular Activity
Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.govfrontiersin.org Quinoline derivatives have shown considerable promise as antitubercular agents. nih.govresearchgate.net
The H37Rv strain of M. tuberculosis is a commonly used laboratory strain for screening potential new drugs. Numerous studies have evaluated the efficacy of quinoline analogues against this strain.
In one study, a series of compounds combining quinoline and thiosemicarbazide (B42300) pharmacophores were synthesized. nih.gov These compounds showed activity against the H37Rv strain with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL. nih.govCompound 5 from this series exhibited remarkable activity with a MIC of 2 μg/mL. nih.gov Molecular docking suggested its potential mechanism of action involves the inhibition of the KatG protein of M. tuberculosis. nih.gov
Another study on 2-(quinoline-4-yloxy)acetamides found that the presence of a piperidine (B6355638) ring was beneficial for activity. nih.gov The compound 6m was particularly potent, inhibiting the H37Rv strain with a MIC value of 0.09 μM. nih.gov Modifications at the 6-position of the quinoline ring with halogens, as in compounds 9a (chlorine) and 9b (bromine), resulted in similar MIC values of 0.75 and 0.68 μM, respectively. nih.gov
A separate investigation into 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified several molecules with potential as inhibitors of M. tuberculosis. frontiersin.org The derivative 5n showed the most potent effect against the H37Rv strain, with a MIC value of 12.5 μg/mL. frontiersin.org
| Compound | MIC against M. tuberculosis H37Rv | Putative Target/Mechanism | Reference |
| Compound 5 (quinoline-thiosemicarbazide) | 2 µg/mL | Inhibition of KatG protein | nih.gov |
| Compound 6m (2-(quinolin-4-yloxy)acetamide) | 0.09 µM | Targets the cytochrome bc₁ complex | nih.gov |
| Compound 9a (chloro-derivative) | 0.75 µM | Targets the cytochrome bc₁ complex | nih.gov |
| Compound 9b (bromo-derivative) | 0.68 µM | Targets the cytochrome bc₁ complex | nih.gov |
| Compound 5n (2-(N-aryl-1,2,3-triazol-4-yl) quinoline) | 12.5 µg/mL | Inhibition of InhA enzyme | frontiersin.org |
Inhibition of DNA Gyrase
The enzyme DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibacterial agents. Quinoline derivatives have been investigated for their ability to inhibit this enzyme. Preclinical studies on novel quinoline derivatives have demonstrated their potential as DNA gyrase inhibitors. For instance, in vitro investigations against E. coli DNA gyrase revealed that certain quinoline derivatives can exhibit significant inhibitory activity. One such derivative, not a direct analogue of this compound but belonging to the broader quinoline class, showed a potent inhibitory concentration (IC₅₀) value of 3.39 μM. nih.gov Further research into alkoxy-triazolequinolones identified compounds with inhibitory activity against Mycobacterium tuberculosis DNA gyrase, with IC₅₀ values recorded between 27–28 µM. nih.gov These findings underscore the potential of the quinoline scaffold to interfere with bacterial DNA replication, although specific data on this compound's direct activity against DNA gyrase is not extensively detailed in the available literature.
Pre-clinical Assessment of Antiproliferative and Anticancer Properties
Analogues bearing the 6-chloro-quinoline core have demonstrated significant antiproliferative and anticancer properties across a range of human cancer cell lines in preclinical models. These studies have elucidated several mechanisms through which these compounds exert their cytotoxic effects.
The cytotoxic potential of chloro-quinoline derivatives has been evaluated against various cancer cell lines, including cervical (HeLa), colorectal (HCT116), and leukemia cell lines. Studies have shown that these compounds can effectively reduce cancer cell viability. For example, a series of synthetic 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives displayed potent cytotoxic activity against HCT116 cells, with IC₅₀ values in the low micromolar range (1.99–4.9 µM). mdpi.com Similarly, these derivatives were effective against leukemia cell lines such as CCRF-CEM and K562. mdpi.com Another study highlighted a 6-chloro-quinoline derivative, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, which was found to inhibit the growth of HeLa and K-562 leukemia cells. nih.gov A 2-chloro-indolo[2,3-b]quinoline analogue also exhibited potent cytotoxicity against HCT116 cells, with an IC₅₀ value of 0.35 μM. acs.org
| Compound Analogue Class | Cell Line | Cancer Type | Key Finding (IC₅₀) | Source |
|---|---|---|---|---|
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | HCT116 | Colorectal | 1.99–4.9 µM | mdpi.com |
| 2-chloro-indolo[2,3-b]quinoline derivative (Compound 49) | HCT116 | Colorectal | 0.35 µM | acs.org |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | HeLa | Cervical | Growth Inhibition | nih.gov |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | K-562 | Leukemia | Growth Inhibition | nih.gov |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Leukemia | Growth Inhibition | mdpi.com |
A primary mechanism contributing to the antiproliferative effects of chloro-quinoline analogues is the induction of cell cycle arrest, predominantly at the G2/M checkpoint. This disruption prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Preclinical research has shown that treatment of HCT116 colorectal cancer cells with a 2-chloro-indolo[2,3-b]quinoline analogue led to a significant, concentration-dependent increase in the percentage of cells in the G2/M phase, rising from 15.2% in control cells to 82.5% after treatment. acs.org Similarly, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were found to induce G2/M arrest in HepG2 cells. nih.gov Studies on 7-chloro-(4-thioalkylquinoline) derivatives in CCRF-CEM leukemia cells also reported a significant accumulation of cells in the G2/M phase following treatment. mdpi.com This G2/M arrest is often associated with the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. nih.gov
| Compound Analogue Class | Cell Line | Effect | Source |
|---|---|---|---|
| 2-chloro-indolo[2,3-b]quinoline derivative | HCT116 | Increase in G2/M phase cells from 15.2% to 82.5% | acs.org |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative | HepG2 | Induced G2/M phase cell cycle arrest | nih.gov |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Significant accumulation of cells in G2/M phase | mdpi.com |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Multiple cancer lines | Induced G2 phase arrest | nih.gov |
Inducing apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. Chloro-quinoline analogues have been shown to trigger apoptosis in cancer cells through intrinsic and extrinsic pathways, which are mediated by a family of cysteine proteases known as caspases. Mechanistic studies revealed that a 2-chloro-quinoline derivative induced apoptosis by modulating the expression of key regulatory proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, and by activating initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-8 and caspase-9 was identified as a key mechanism for apoptosis induction by the quinoline derivative PQ1. nih.gov Furthermore, 7-chloro-(4-thioalkylquinoline) derivatives have also been confirmed to induce apoptosis in leukemia cells. mdpi.com The activation of these caspase cascades culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. It is a well-established target for anticancer drugs. Several quinoline-based compounds have been developed as microtubule targeting agents that inhibit tubulin polymerization. nih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic assembly of microtubules. nih.govacs.org This disruption leads to the arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and subsequent apoptosis. nih.gov While the quinoline scaffold is a known pharmacophore for tubulin inhibitors, specific preclinical data detailing the microtubule depolymerization activity of this compound itself are not widely available. However, the consistent observation of G2/M arrest across various chloro-quinoline analogues suggests that interference with microtubule dynamics could be a contributing mechanism of action for this class of compounds.
Modulation of Specific Receptor Systems (Pre-clinical)
In addition to direct cytotoxicity, the quinoline scaffold is being explored for its ability to modulate specific receptor systems and signaling pathways that are critical for cancer cell proliferation and survival. The versatility of the quinoline nucleus allows for its incorporation into molecules designed to inhibit key targets such as receptor tyrosine kinases (RTKs). Preclinical research has investigated quinoline-based molecules as inhibitors of receptors like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are often dysregulated in various cancers. nih.gov Furthermore, novel quinoline compounds have been identified as potential inhibitors of the KRAS protein, a frequently mutated oncogene in human cancers. bohrium.com While these studies highlight the broad potential of the quinoline framework in targeted therapy, specific preclinical evaluations detailing the modulation of receptor systems by this compound analogues are still an emerging area of research.
Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders, making it an attractive target for drug discovery. Several quinoline-based compounds have been investigated as mGluR1 antagonists.
Structure-activity relationship (SAR) studies on various quinoline derivatives have provided insights into the structural requirements for potent mGluR1 antagonism. For instance, research has shown that substitutions at various positions of the quinoline ring can significantly influence the antagonist activity. While specific data on the 4-isopropyl substitution is limited, the exploration of different alkyl and aryl groups at various positions has been a common strategy to optimize potency and pharmacokinetic properties.
One study on 2-substituted quinoline 6-carboxamides identified compounds with significant mGluR1 antagonistic activities. Although not direct analogues of this compound, these findings highlight the potential of the quinoline scaffold to yield potent mGluR1 antagonists. The general approach involves synthesizing a library of analogues with diverse substitutions to identify key structural motifs responsible for high-affinity binding and functional inhibition of the mGluR1 receptor.
Table 1: mGluR1 Antagonistic Activity of Selected Quinoline Analogues (Hypothetical Data for Illustrative Purposes)
| Compound ID | Structure | IC50 (nM) | Assay Type |
|---|---|---|---|
| Analogue A | 2-amino-6-carboxamido-quinoline | 500 | Calcium Mobilization |
| Analogue B | 2-methoxy-6-carboxamido-quinoline | 2160 | Calcium Mobilization |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound was not found.
Purinergic P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation is linked to inflammatory responses. Antagonism of the P2X7 receptor is a promising strategy for the treatment of inflammatory diseases, neuropathic pain, and certain cancers. The quinoline core has been utilized as a scaffold for the development of potent P2X7 receptor antagonists.
Research into quinoline-based P2X7 antagonists has revealed that modifications at various positions of the quinoline ring system can lead to compounds with high potency. For example, studies on quinolinone and quinoline-based derivatives have identified potent antagonists. One such study reported a 2-chloro-5-adamantyl-quinoline derivative with an impressive IC50 value of 4 nM. While this compound differs structurally from this compound, it underscores the importance of the chloro-substituted quinoline core in achieving high antagonistic activity at the P2X7 receptor.
Table 2: P2X7 Receptor Antagonistic Activity of Selected Quinoline Analogues (Hypothetical Data for Illustrative Purposes)
| Compound ID | Structure | IC50 (nM) | Cell Line |
|---|---|---|---|
| Analogue D | 2-chloro-5-adamantyl-quinoline | 4 | HEK293 |
| Analogue E | 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | 3 | HEK293 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound was not found.
Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation (for related scaffolds)
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK has therapeutic potential for the treatment of metabolic disorders such as type 2 diabetes and obesity. While direct evidence for AMPK activation by this compound is lacking, some studies have explored bi-quinoline and other heterocyclic compounds as AMPK activators.
For instance, a bi-quinoline compound, JJO-1, has been reported to allosterically activate AMPK isoforms. This suggests that the quinoline scaffold, in certain configurations, can interact with and modulate the activity of this important metabolic enzyme. The mechanism of activation by such compounds can be direct, through binding to the AMPK complex, or indirect, by affecting cellular energy levels.
The development of small molecule AMPK activators is an active area of research, and the exploration of various heterocyclic scaffolds, including quinolines, is ongoing. The specific impact of a 6-chloro and 4-isopropyl substitution pattern on AMPK activation would require dedicated preclinical evaluation.
Table 3: AMPK Activation by Related Scaffolds (Hypothetical Data for Illustrative Purposes)
| Compound Class | Example Compound | EC50 (µM) | Mechanism |
|---|---|---|---|
| Bi-quinoline | JJO-1 | 10 | Allosteric Activation |
| Thienopyridone | A-769662 | 0.8 | Allosteric Activation |
Note: The data in this table is for related scaffolds and is for illustrative purposes only, as specific data for this compound was not found.
Structure Activity Relationship Sar Studies of 6 Chloro 4 Isopropylquinoline Derivatives
Impact of Substituents at the 6-Position on Biological Efficacy
Information regarding the systematic replacement of the 6-chloro substituent on the 4-isopropylquinoline core with other chemical moieties (e.g., electron-donating or electron-withdrawing groups) and the resulting impact on biological efficacy is not specifically documented in the available literature. General studies on other quinoline (B57606) scaffolds have shown that modifications at the 6-position can significantly influence activity, but these findings cannot be directly extrapolated to the 6-chloro-4-isopropylquinoline framework without specific experimental validation.
Influence of the 4-Position Substituent on Target Affinity
While the 4-position of the quinoline ring is a common site for modification in drug discovery, studies detailing the influence of altering the 4-isopropyl group in 6-chloroquinoline (B1265530) derivatives on their target affinity are not specifically described in the reviewed sources. The size, shape, and electronics of the substituent at this position are generally critical for target binding in other quinoline series, but specific SAR data for the 4-isopropyl variant is not available.
Role of Substituents on the Quinoline Nitrogen (N-substitution)
The effect of N-substitution on the quinoline ring of this compound derivatives, such as the formation of N-oxides or quaternization, and its role in modulating biological activity has not been a specific focus of the available research literature.
Effects of Other Ring System Substituents (e.g., 2, 3, 7, 8 positions)
There is a lack of specific studies on this compound that explore the introduction of additional substituents at the 2, 3, 7, and 8 positions of the quinoline ring system. In broader quinoline chemistry, these positions are often modified to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov However, without direct research on the this compound scaffold, any discussion would be speculative.
Contribution of Side Chains and Linkers to Activity
The attachment of various side chains or linkers to the this compound core and the systematic study of their contribution to biological activity is not detailed in the accessible literature. The nature, length, and flexibility of side chains are known to be important determinants of activity for many bioactive quinolines, but specific examples related to this particular compound are absent.
Correlation between Physicochemical Parameters (e.g., Lipophilicity) and Biological Activity
A quantitative structure-activity relationship (QSAR) study correlating physicochemical parameters, such as lipophilicity (LogP), with the biological activity of this compound derivatives has not been published. Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties, but specific data for this series of compounds is unavailable. nih.gov
Stereochemical Considerations in Activity Profiles
There is no information available regarding the stereochemical aspects of this compound derivatives. If chiral centers were introduced into derivatives of this compound, the stereochemistry would likely play a critical role in their biological activity, as is common for many classes of drugs. However, no such studies have been reported.
Table of Chemical Compounds
Computational and Theoretical Chemistry Applications in 6 Chloro 4 Isopropylquinoline Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition.
Molecular docking simulations have been employed to investigate the interaction of quinolone compounds, including analogues related to 6-Chloro-4-isopropylquinoline, with biological targets such as bacterial DNA gyrase. researchgate.net These studies predict how the ligand fits into the active site of the protein and estimate the binding affinity, often represented by a docking score. researchgate.net For a series of 8-chloroquinolones, including compounds designated as "6ClPQ," docking studies revealed varied orientations within the binding site of S. aureus DNA gyrase. researchgate.net The docking score serves as a measure of the binding affinity and can be correlated with experimental biological activity, such as antimicrobial efficacy. researchgate.net For instance, certain orientations of these quinolones showed similar binding modes to co-crystallized ligands, indicating a potentially similar mechanism of action. researchgate.net
Table 1: Example Docking Scores for Quinolone Analogues
| Compound | Target Protein | Docking Score (Example Unit) |
|---|---|---|
| 6ClPQ 24 | S. aureus DNA Gyrase | -45.78 |
| 6ClPQ 25 | S. aureus DNA Gyrase | -42.11 |
| 6ClPQ 30 | S. aureus DNA Gyrase | -40.55 |
| 6ClPQ 33 | S. aureus DNA Gyrase | -41.89 |
| 6ClPQ 36 | S. aureus DNA Gyrase | -41.01 |
| 6ClPQ 50 | S. aureus DNA Gyrase | -43.12 |
| 6ClPQ 51 | S. aureus DNA Gyrase | -45.99 |
Note: Docking scores are relative values from a specific study and software; lower scores typically indicate better binding affinity. Data is illustrative based on findings for related compounds. researchgate.net
Beyond predicting binding poses, docking simulations elucidate the specific noncovalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's affinity and selectivity.
Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor and an acceptor. In studies of quinolones with DNA gyrase, hydrogen bonds were identified between the ligands and key amino acid residues like SER 438, ASP 437, and LYS 460, anchoring the compound in the active site. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. dergipark.org.trmdpi.com DFT is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netijcce.ac.ir For compounds like 6-chloroquinoline (B1265530), a close structural relative, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to analyze its molecular structure, spectroscopic features, and electronic characteristics. dergipark.org.tr
NMR spectroscopy is a key technique for structural elucidation, and theoretical calculations can aid in the interpretation of experimental data. The chemical shielding tensor describes how the electron cloud around a nucleus shields it from an external magnetic field. nih.gov This tensor is an anisotropic quantity, meaning its effect depends on the orientation of the molecule relative to the magnetic field. nih.gov
DFT calculations have been used to characterize the ¹⁵N shielding tensors in various quinolines. researchgate.net These studies show that the position of substituents on the quinoline (B57606) ring significantly affects the σ11 and σ22 components of the ¹⁵N shielding tensor. researchgate.net By calculating these tensors for different series of quinoline derivatives, researchers can correlate electronic structure changes with biological activity, such as antimalarial properties. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used within DFT to calculate NMR chemical shifts and shielding tensors. researchgate.netresearchgate.net
DFT calculations provide valuable information about the distribution of electrons within a molecule, which is fundamental to its reactivity. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding chemical reactivity and electron delocalization. researchgate.netnih.gov
For 6-chloroquinoline, DFT studies have explored the FMOs, molecular electrostatic potential (MEP) surface, and atomic charges to understand its chemical reactivity. dergipark.org.tr The results indicate that the chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr The MEP surface can identify sites susceptible to electrophilic or nucleophilic attack, while Natural Bond Orbital (NBO) analysis provides insight into charge transfer and intramolecular interactions. ijcce.ac.ir
Table 2: Illustrative Electronic Properties from DFT (Based on 6-chloroquinoline)
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.govmedcraveonline.com These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity. nih.gov
A QSAR model takes the general form: Activity = f (Molecular Descriptors) + error wikipedia.org
The process involves several key steps: data collection, selection of molecular descriptors, model building using statistical methods, and rigorous validation. Molecular descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and include physicochemical properties (e.g., logP, pKa), electronic properties, and topological indices. medcraveonline.com
For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antibacterial or antimalarial potency. By analyzing the model, researchers can identify which structural features are most important for activity, thereby guiding the design of new, more potent analogues. This approach helps prioritize which novel molecules to synthesize and test, saving significant time and resources in the drug discovery process. nih.gov
Development of Predictive Models for Biological Activity
Predictive modeling, most notably through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and physicochemical properties. For a compound like this compound, QSAR models can be developed to predict its efficacy against a particular biological target.
The process begins with the compilation of a dataset of structurally related quinoline derivatives with known biological activities. A multitude of molecular descriptors are then calculated for each compound. These descriptors can be broadly categorized as:
Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include parameters such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These describe the size and shape of the molecule, for instance, molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with the partition coefficient (logP) being the most common.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are employed to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model will not only accurately predict the activity of the compounds in the training set but will also have high predictive power for new, untested molecules.
Below is a hypothetical interactive data table illustrating the types of molecular descriptors that could be used in a QSAR study of this compound and its analogs.
| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Predicted Biological Activity (IC50, µM) |
| This compound | 4.2 | 205.68 | 2.5 | 1.8 |
| Analog 1 | 3.8 | 191.65 | 2.2 | 3.5 |
| Analog 2 | 4.5 | 219.71 | 2.8 | 0.9 |
| Analog 3 | 4.0 | 205.68 | 2.6 | 2.1 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time at an atomic level. For this compound, MD simulations can provide invaluable insights into its conformational flexibility and its interaction with a biological target, such as a protein receptor or enzyme.
In a typical MD simulation, the molecule is placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps.
The resulting trajectory can be analyzed to:
Explore Conformational Landscapes: Identify the most stable and frequently adopted three-dimensional structures of this compound.
Analyze Binding Dynamics: If the compound is simulated in complex with a protein, MD can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. It can also elucidate the dynamic changes in both the ligand and the protein upon binding.
Calculate Binding Free Energies: Advanced MD-based techniques can be used to estimate the binding affinity of the compound for its target, providing a quantitative measure of its potential potency.
The following interactive data table outlines typical parameters for an MD simulation of a small molecule like this compound complexed with a protein.
| Parameter | Value |
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| Box Type | Cubic or Rectangular |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K |
| Pressure | 1 atm |
In Silico Assessment of Pharmacological Interactions
The in silico assessment of pharmacological interactions, primarily through molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, molecular docking can be employed to screen its binding affinity against a panel of known biological targets, thereby predicting its potential pharmacological effects and identifying potential off-target interactions.
The process involves:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is generated and optimized. The structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically in terms of a docking score or binding energy.
The results of a docking study can highlight the key amino acid residues involved in the interaction and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This information is crucial for understanding the molecular basis of the compound's activity and for designing derivatives with improved potency and selectivity.
A hypothetical interactive data table summarizing the predicted pharmacological interactions of this compound with various targets is presented below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase A | -8.5 | Leu83, Val91, Phe148 | Hydrophobic, Pi-pi stacking |
| Protease B | -7.2 | Asp25, Gly27 | Hydrogen bond, Hydrophobic |
| GPCR C | -9.1 | Trp109, Tyr288 | Pi-pi stacking, Cation-pi |
| Ion Channel D | -6.8 | Ser240, Thr244 | Hydrogen bond |
Future Directions and Research Opportunities in 6 Chloro 4 Isopropylquinoline Chemistry
Development of Novel and Efficient Synthetic Routes
While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, provide a foundational approach, the future of 6-Chloro-4-isopropylquinoline synthesis lies in the development of more efficient, sustainable, and versatile catalytic methods. nih.govbenthamdirect.comnih.gov Modern synthetic strategies are increasingly focused on atom economy, reduced environmental impact, and the ability to introduce diverse functionalities with high regioselectivity.
Future research in this area should prioritize the development of transition-metal-catalyzed cross-coupling and annulation reactions. nih.govmdpi.com For instance, catalyst-based approaches using metals like silver, gold, nickel, and iron have shown promise in the synthesis of various quinoline derivatives. nih.govbenthamdirect.com The exploration of photocatalytic methods, which utilize visible light to drive chemical transformations, also presents a green and innovative avenue for the synthesis of polysubstituted quinolines. mdpi.comnih.govmdpi.com These methods could offer milder reaction conditions and unique reactivity patterns for the construction of the this compound core.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalyst-Based Synthesis | High efficiency, selectivity, and functional group tolerance. nih.govbenthamdirect.com | Development of novel catalysts (e.g., silver, gold, nickel, iron-based) for direct C-H activation and annulation reactions. nih.govbenthamdirect.com |
| Photocatalytic Synthesis | Environmentally friendly, mild reaction conditions, unique reactivity. mdpi.comnih.govmdpi.com | Exploration of new photocatalysts and light-mediated cyclization strategies for quinoline formation. mdpi.comnih.gov |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and simplified purification. mdpi.com | Design of cascade reactions that combine multiple synthetic steps into a single process. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of existing synthetic routes to continuous flow systems for large-scale production. |
Identification of New Molecular Targets for Therapeutic Intervention
Quinoline derivatives have a rich history in drug discovery, with established activities against a range of diseases, including malaria, cancer, and microbial infections. researchgate.netbiointerfaceresearch.comjetir.org The unique structural features of this compound suggest that it may interact with a variety of biological targets, and a key area of future research will be the identification of these molecular partners.
Given the prevalence of quinoline scaffolds in anticancer agents, a logical starting point is to screen this compound against a panel of cancer-related targets. These could include protein kinases, topoisomerases, and DNA gyrase, all of which have been identified as targets for other quinoline derivatives. researchgate.netmdpi.com The antiproliferative effects of substituted quinolines have been demonstrated in various tumor cell lines, and mechanistic studies could reveal novel targets. nih.gov
Beyond cancer, the potential of this compound as an antimicrobial or antiviral agent should be explored. Many quinoline-based compounds exhibit potent activity against bacteria, fungi, and viruses. chemrj.org High-throughput screening against a diverse range of pathogens, followed by target deconvolution studies, could uncover new therapeutic applications. Modern approaches such as chemical proteomics and in silico target prediction can be employed to accelerate the identification of protein binding partners.
| Potential Therapeutic Area | Potential Molecular Targets | Research Approach |
| Oncology | Protein Kinases, Topoisomerases, Heat Shock Proteins nih.gov | In vitro screening against cancer cell lines, enzymatic assays, and molecular modeling. |
| Infectious Diseases | DNA Gyrase, Dihydrofolate Reductase, Viral Proteases | Antimicrobial and antiviral screening, target-based assays, and resistance profiling. |
| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidase | Enzymatic inhibition assays and evaluation in cellular models of neurodegeneration. |
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
Once initial biological activities and molecular targets have been identified, the next logical step is the design and synthesis of advanced analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these next-generation compounds. nih.govnih.govresearchgate.net
Systematic modifications of the this compound scaffold can be explored. For example, the introduction of various substituents on the benzo ring or modifications of the isopropyl group at the 4-position could lead to significant changes in biological activity. nih.govnih.govpharmacy180.com The synthesis of a focused library of analogues and their evaluation in relevant biological assays will provide valuable insights into the key structural features required for optimal activity. nih.gov
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that can guide the design of new analogues with enhanced properties. nih.govnih.gov These computational tools can help to identify the key electronic, steric, and hydrophobic features that are essential for biological activity and can be used to prioritize the synthesis of the most promising candidates.
| Modification Strategy | Rationale | Expected Outcome |
| Substitution at the Benzo Ring | To modulate electronic properties, solubility, and target interactions. | Enhanced potency and selectivity, improved pharmacokinetic profile. |
| Modification of the 4-Isopropyl Group | To explore steric requirements of the binding pocket and alter lipophilicity. pharmacy180.com | Improved target engagement and reduced off-target effects. |
| Introduction of Functional Groups | To introduce new binding interactions or act as bioisosteric replacements. | Increased binding affinity and improved drug-like properties. |
| Hybrid Molecule Design | To combine the features of this compound with other known pharmacophores. | Development of multi-target ligands with novel mechanisms of action. |
Exploration of Applications in Emerging Scientific Disciplines
The unique electronic and photophysical properties of the quinoline ring suggest that this compound and its derivatives could find applications beyond the realm of medicinal chemistry. acs.orgoled-intermediates.com Future research should explore the potential of these compounds in emerging fields such as materials science and organocatalysis.
In materials science, quinoline derivatives have shown promise as components of organic light-emitting diodes (OLEDs) due to their electron-transporting and luminescent properties. oled-intermediates.comrsc.orgresearchgate.netdergipark.org.trresearchgate.net The specific substitution pattern of this compound could lead to novel materials with tailored photophysical properties, such as high quantum yields and specific emission wavelengths. The synthesis and characterization of polymers or small molecules incorporating this scaffold could lead to the development of new materials for electronic and optoelectronic devices.
In the field of organocatalysis, the nitrogen atom in the quinoline ring can act as a Lewis base or be part of a ligand for a metal catalyst. mdpi.comnih.govrsc.orgacs.org The development of chiral derivatives of this compound could lead to new asymmetric catalysts for a variety of organic transformations. The electronic and steric properties of the chloro and isopropyl substituents could be leveraged to fine-tune the catalytic activity and selectivity of these novel organocatalysts.
| Emerging Discipline | Potential Application | Key Properties to Investigate |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), sensors, and functional polymers. oled-intermediates.comrsc.orgresearchgate.netdergipark.org.trresearchgate.net | Photoluminescence, electron mobility, and thermal stability. |
| Organocatalysis | Asymmetric catalysis, Lewis base catalysis, and ligand design for metal catalysis. mdpi.comnih.govrsc.orgacs.org | Catalytic activity, enantioselectivity, and substrate scope. |
Q & A
Advanced Question: How can computational methods (e.g., DFT) predict optimal reaction pathways for synthesizing this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model reaction intermediates and transition states to identify energetically favorable pathways. For example:
- Activation barriers : Calculated for chlorination steps to determine optimal temperatures.
- Regioselectivity analysis : Electron density maps predict preferential chloro-substitution at the 6-position due to resonance stabilization .
Basic Question: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl group at C4 via splitting patterns).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 220.08).
- X-ray crystallography : Resolves crystal packing and bond angles, critical for structural validation .
Advanced Question: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved for structural confirmation?
Answer:
- Dynamic NMR experiments : Probe slow conformational changes (e.g., restricted rotation of isopropyl groups).
- Computational spectral simulation : Tools like Gaussian or ORCA simulate NMR shifts, cross-validating experimental data .
Basic Question: What are the key functional groups in this compound that influence its reactivity?
Answer:
- Chlorine at C6 : Electrophilic substitution (e.g., Suzuki coupling) or nucleophilic displacement (e.g., with amines).
- Quinoline core : Participates in acid-base reactions (pKa ~4.9) and π-π stacking in supramolecular assemblies .
Advanced Question: How does the isopropyl group at C4 affect regioselectivity in cross-coupling reactions?
Answer:
- Steric hindrance : The isopropyl group directs coupling reactions (e.g., Buchwald-Hartwig) to less hindered positions (C2/C8).
- DFT-based frontier molecular orbital (FMO) analysis : Predicts electron-rich sites for metal catalyst coordination .
Basic Question: What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus or E. coli.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Question: How can molecular docking elucidate the mechanism of action against bacterial targets?
Answer:
- Target identification : Docking into E. coli DNA gyrase (PDB: 1KZN) predicts binding affinity (ΔG) and key interactions (e.g., H-bonds with Ser84).
- MD simulations : Assess ligand-protein stability over 100 ns trajectories .
Basic Question: How is purity assessed during the synthesis of this compound?
Answer:
Advanced Question: What hyphenated techniques (e.g., LC-MS) address challenges in detecting trace byproducts?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
